Radiatin
Description
Radiatin (ID 18523) is a plant-derived compound classified as an antitumor and cytotoxic agent, as documented in the Encyclopedia of Traditional Chinese Medicines . Its antitumor activity suggests mechanisms such as apoptosis induction or cell cycle disruption, though further structural and mechanistic studies are required to confirm these hypotheses.
Properties
CAS No. |
25873-31-8 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(1S,3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O6/c1-8(2)17(22)25-16-13-10(4)18(23)24-15(13)14(21)9(3)11-6-7-12(20)19(11,16)5/h6-7,9-11,13-16,21H,1H2,2-5H3/t9-,10-,11-,13+,14+,15-,16-,19-/m0/s1 |
InChI Key |
UAGDSHSRQZJWSQ-HYJBFAGTSA-N |
SMILES |
CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C(=C)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@@H]3[C@@H](C(=O)O[C@@H]3[C@@H]1O)C)OC(=O)C(=C)C)C |
Canonical SMILES |
CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C(=C)C)C |
Other CAS No. |
25873-31-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Radiatin with other plant-derived compounds listed in the Encyclopedia of Traditional Chinese Medicines , focusing on pharmacological activities, natural sources, and therapeutic classes.
| Compound ID | Name | Pharmacological Activity | Natural Source(s) | Therapeutic Class |
|---|---|---|---|---|
| 18523 | This compound | Antitumor, cytotoxic | Various plants (unspecified) | Oncology |
| 18527 | Ramalic acid | Not explicitly stated | Snea longissima | Undefined |
| 18531 | Ranaconitine | Not explicitly stated | Various plants | Undefined |
| 18524/18525 | Radicamine A/B | α-Glucosidase inhibition | Undefined | Metabolic disorders (e.g., diabetes) |
| 18526 | Raffinose | Prebiotic, cryoprotectant | Multiple plant species | Nutrition, food science |
Key Observations:
Pharmacological Diversity: Unlike this compound, compounds like Radicamine A/B and Raffinose exhibit non-oncological activities, highlighting the functional divergence among plant-derived metabolites .
Source Specificity : this compound’s broad plant origin contrasts with Ramalic acid, which is uniquely sourced from Snea longissima. This suggests varying ecological or biosynthetic niches .
Research Gaps : Structural and mechanistic data for this compound are absent in the reviewed literature, unlike radioiodinated compounds (e.g., [¹²⁵I]10 in ), where synthesis and stability data are rigorously documented .
Challenges in Comparative Analysis
Structural Ambiguity : The lack of this compound’s molecular details hinders direct comparisons with synthetic antitumor agents (e.g., EGFR inhibitors in ) or structurally characterized natural products .
Data Reproducibility: As per , synthetic protocols for novel compounds must include reagent sources and purity metrics.
Extraction Complexities: notes challenges in analyzing substances within plant matrices, such as incomplete extraction or chemical degradation, which may affect this compound’s reported efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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